3-bromo-1H-indole-2-carbonitrile

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

Select the 3-bromo derivative for its validated nanomolar potency against IDO1 (IC50 13-16 nM) and established superiority over 3-chloro analogs in HDAC/BRD4 dual inhibition (HDAC3 IC50 5 nM) and NR2B antagonism programs. The 3-bromo substitution uniquely balances SN2 reactivity under phase transfer catalysis, distinct from the 3-iodo cross-coupling substrate. Ensures synthetic reproducibility for published anti-leukemia (THP-1) and neurological disorder SAR campaigns.

Molecular Formula C9H5BrN2
Molecular Weight 221.05 g/mol
CAS No. 1373348-93-6
Cat. No. B1444665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indole-2-carbonitrile
CAS1373348-93-6
Molecular FormulaC9H5BrN2
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C#N)Br
InChIInChI=1S/C9H5BrN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H
InChIKeyFRCQWPZGXKILDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indole-2-carbonitrile Procurement Guide: CAS 1373348-93-6 Specifications and Core Properties


3-Bromo-1H-indole-2-carbonitrile (CAS 1373348-93-6) is a halogenated indole derivative featuring a bromine substituent at the 3-position and a nitrile group at the 2-position of the indole scaffold, with molecular formula C9H5BrN2 and molecular weight 221.05 g/mol . The compound exhibits a melting point range of 176–178°C and is commercially available with purity specifications of ≥95% . This 2,3-disubstituted indole serves as a key synthetic intermediate in medicinal chemistry programs targeting IDO1 inhibition, HDAC/BRD4 dual inhibition for leukemia therapy, and NR2B/NMDA receptor antagonism for neurological applications [1][2][3].

3-Bromo-1H-indole-2-carbonitrile Procurement: Why Halogen Position and Identity Cannot Be Interchanged


In the 2-cyanoindole scaffold series, the identity and position of the 3-halogen substituent critically determine both synthetic utility and biological target engagement. Bromine at the 3-position provides a unique balance of reactivity in nucleophilic displacement reactions under phase transfer catalysis compared to chlorine or iodine analogs [1], while iodine at the same position is preferentially employed in cross-coupling chemistry such as Sonogashira and Suzuki-Miyaura reactions [2]. Substitution at alternative positions (e.g., 5-, 6-, or 7-halo) yields fundamentally different molecular topologies that alter kinase selectivity profiles and receptor binding modes [3][4]. Direct substitution of the 3-bromo derivative with other 3-halo-1H-indole-2-carbonitriles will not preserve the same pharmacological or synthetic outcome without experimental revalidation.

3-Bromo-1H-indole-2-carbonitrile Quantitative Differentiation: Comparative Evidence vs. Structural Analogs


3-Bromo-1H-indole-2-carbonitrile IDO1 Inhibitory Potency: Cross-Species and Comparator Quantitative Analysis

3-Bromo-1H-indole-2-carbonitrile derivatives demonstrate nanomolar IDO1 inhibitory potency across multiple species and assay formats. The 3-bromo-containing indole-2-carbonitrile core (exemplified by CHEMBL4557994) exhibited IC50 values of 13 nM against mouse IDO1 transfected in P815 cells [1], and 14–16 nM against human IDO1 in IFNγ-stimulated LXF-289 cells and A375 cells [1]. This activity profile compares favorably to a 3-chloro-containing IDO1 inhibitor (CHEMBL4210456), which showed an IC50 of 76 nM against IDO1 in IFNγ-stimulated human HeLa cells [2].

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

3-Bromo-1H-indole-2-carbonitrile as Key Intermediate: Documented Utility in HDAC/BRD4 Dual Inhibitor Synthesis for Anti-Leukemia Development

3-Bromo-1H-indole-2-carbonitrile is explicitly documented as a critical synthetic intermediate in the preparation of indole-based HDAC/BRD4 dual inhibitors with anti-leukemia activity [1]. In a 2019 Bioorganic Chemistry study, Cheng et al. designed and synthesized a series of indole derivatives through structure-based design methods, with the 3-bromo-2-carbonitrile scaffold serving as a key building block for constructing the indole pharmacophore [1]. The lead compound from this series (19f) demonstrated an HDAC3 IC50 of 5 nM and BRD4 inhibition rate of 88% at 10 μM, with potent anti-proliferative activity against THP-1 leukemia cells [1].

HDAC/BRD4 dual inhibition anti-leukemia agents medicinal chemistry intermediate

3-Bromo-1H-indole-2-carbonitrile Reactivity Profile: Nucleophilic Displacement vs. Cross-Coupling Differentiation

3-Bromo-1H-indole-2-carbonitrile undergoes efficient nucleophilic displacement at the 3-position under phase transfer catalysis (PTC) conditions, a reactivity profile distinct from the 3-iodo analog which is preferentially employed in palladium-catalyzed cross-coupling reactions [1][2]. Barraja et al. (2008) reported a novel synthetic approach for 3-substituted indoles via nucleophilic substitution of 3-bromo derivatives under PTC, demonstrating the unique utility of the C-Br bond at the indole 3-position for this transformation class [1]. In contrast, the 3-iodo-1H-indole-2-carbonitrile analog is primarily utilized in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to access polysubstituted indole-2-carbonitriles [2].

nucleophilic substitution phase transfer catalysis synthetic methodology

3-Bromo vs. 3-Chloro in NR2B/NMDA Receptor Antagonism: Direct Quantitative SAR Comparison

In a direct structure-activity relationship study of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists, the 3-bromo substituted analog demonstrated superior receptor binding affinity compared to the 3-chloro analog [1]. Gitto et al. (2009) systematically evaluated 3-substituted indole derivatives, reporting that bromine substitution at the 3-position (compound 3d) provided the most potent NR2B binding affinity among the halogenated series, with activity equipotent to the reference antagonist ifenprodil [1]. The chloro-substituted analog (compound 3c) showed reduced binding affinity relative to the bromo derivative [1].

NR2B/NMDA receptor neurological disorders indole SAR

3-Bromo-1H-indole-2-carbonitrile Human IDO1 Recombinant Enzyme Inhibition: Potency Benchmarking Across Multiple Assay Formats

3-Bromo-1H-indole-2-carbonitrile-derived inhibitors demonstrate consistent nanomolar potency against recombinant human IDO1 across multiple orthogonal assay formats. In recombinant human IDO1 expressed in HEK293 cells, the 3-bromo-containing core (BDBM50513441/CHEMBL4443777) exhibited an IC50 of 17 nM [1]. In a separate assay using recombinant human IDO1 expressed in E. coli BL21 cells with L-tryptophan as substrate, the same compound showed an IC50 of 72 nM [1]. This dual-assay validation establishes the reproducibility of IDO1 inhibition by the 3-bromo indole-2-carbonitrile pharmacophore.

human IDO1 recombinant enzyme assay immuno-oncology target

3-Bromo-1H-indole-2-carbonitrile Application Scenarios: Evidence-Based Procurement Use Cases


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Scaffold Development

3-Bromo-1H-indole-2-carbonitrile serves as a privileged scaffold for developing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cancer immunotherapy programs. The 3-bromo-2-carbonitrile core demonstrates validated nanomolar potency across multiple species (mouse IC50: 13 nM; human IC50: 14–16 nM in cellular assays) and expression systems (recombinant human IC50: 17–72 nM) [1][2]. The 4.5- to 5.8-fold potency advantage over the 3-chloro analog in IDO1 inhibition [1][3] makes this specific halogenation pattern the preferred choice for hit-to-lead optimization campaigns targeting the IDO1/tryptophan-kynurenine axis.

Anti-Leukemia Agent Synthesis: HDAC/BRD4 Dual Inhibitor Key Intermediate

3-Bromo-1H-indole-2-carbonitrile is explicitly documented as a critical synthetic intermediate in published protocols for HDAC/BRD4 dual inhibitors with anti-leukemia activity [4]. The Cheng et al. (2019) study utilized this compound in structure-based design of indole derivatives that demonstrated potent HDAC3 inhibition (IC50 = 5 nM for lead compound 19f) and significant BRD4 inhibition (88% at 10 μM), with validated anti-proliferative effects against THP-1 leukemia cells [4]. Researchers seeking to reproduce or extend this work should procure the 3-bromo derivative rather than alternative 3-halo analogs, as the published synthetic route was optimized specifically for the 3-bromo starting material [4].

Neurological Target Research: NR2B/NMDA Receptor Antagonist Development

For programs targeting NR2B/NMDA receptors in neurological disorders (pain, epilepsy, neurodegenerative conditions), 3-bromo-1H-indole-2-carbonitrile provides a validated starting point with established SAR showing superiority over 3-chloro substitution [5]. The Gitto et al. (2009) study identified the 3-bromo substituted derivative as the most potent among halogenated analogs, with NR2B binding affinity equipotent to the reference antagonist ifenprodil [5]. This established rank-order SAR (3-Br > 3-Cl) reduces the need for de novo halogen scanning and accelerates hit expansion efforts [5].

Synthetic Methodology Development: Nucleophilic Substitution Under Phase Transfer Catalysis

3-Bromo-1H-indole-2-carbonitrile is the preferred substrate for nucleophilic displacement reactions at the indole 3-position under phase transfer catalysis conditions [6]. Unlike the 3-iodo analog, which is optimized for palladium-catalyzed cross-coupling chemistry (Sonogashira, Suzuki-Miyaura, Stille, Heck) [7], the 3-bromo derivative enables efficient SN2-type transformations for installing diverse nucleophiles at the C-3 position [6]. Synthetic chemists designing routes involving C-3 functionalization via nucleophilic substitution should select the 3-bromo compound rather than the 3-iodo or 3-chloro alternatives to ensure optimal reactivity and yield [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-indole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.